1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Overview

Description

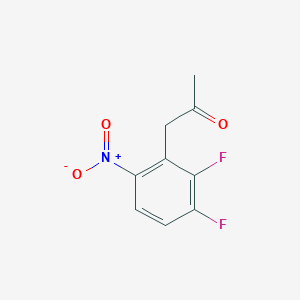

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one typically involves the nitration of a difluorobenzene derivative followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the benzene ring, while the Friedel-Crafts acylation attaches the propan-2-one moiety to the ring. Common reagents used in these reactions include nitric acid for nitration and acetyl chloride for acylation, with aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The propan-2-one moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 1-(2,3-Difluoro-6-aminophenyl)propan-2-one.

Substitution: 1-(2,3-Difluoro-6-substituted-phenyl)propan-2-one.

Oxidation: 1-(2,3-Difluoro-6-nitrophenyl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,3-difluoro-6-nitrophenyl)propan-2-one exhibit significant anticancer properties. The introduction of fluorine atoms in organic compounds can enhance their biological activity and selectivity. For instance, research has shown that derivatives of this compound can inhibit specific cancer cell lines, providing a basis for further drug development aimed at targeting malignancies more effectively .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in tumor growth. The nitro group is particularly noteworthy as it can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

Materials Science

Fluorinated Polymers

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers. These materials are known for their thermal stability and chemical resistance. The incorporation of difluorinated aromatic units into polymer backbones can significantly enhance the material properties such as hydrophobicity and mechanical strength .

Nanostructured Materials

Additionally, this compound has potential applications in the development of nanostructured materials. Research has shown that incorporating fluorinated compounds into carbon-based nanomaterials can improve their electrical conductivity and thermal properties, making them suitable for various applications including sensors and energy storage devices .

Analytical Chemistry

NMR Spectroscopy

this compound has been utilized in nuclear magnetic resonance (NMR) spectroscopy studies due to its distinct spectral features. The presence of fluorine atoms provides unique chemical shifts that can be exploited for structural elucidation in complex mixtures . This application is particularly valuable in pharmaceutical analysis where precise identification of compounds is critical.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Similar structure but with an ether linkage instead of a ketone.

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a nitro group.

2,6-Difluoro-4-nitrophenol: Similar aromatic ring structure with different functional groups.

Uniqueness

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is unique due to the combination of its nitro and difluoro substituents, which impart distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and signal transduction pathways. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H8F2N2O3

- CAS Number : 121247-16-3

- Molecular Weight : 236.18 g/mol

This compound has been identified as an inhibitor of tyrosine kinase activity in various growth factor receptors, particularly the Vascular Endothelial Growth Factor Receptor (VEGFR). This inhibition plays a crucial role in anti-angiogenesis, which is essential for limiting tumor growth and metastasis. The compound's structural attributes enable it to effectively interact with the active sites of these receptors, thereby blocking their signaling pathways involved in angiogenesis and tumor proliferation .

Anticancer Properties

The compound has shown promising results in preclinical studies as an anti-cancer agent:

- Inhibition of Tumor Growth : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines by targeting pathways associated with angiogenesis and cellular signaling .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against breast, colon, and lung cancer cell lines. Specific IC50 values for these cell lines are critical for understanding its efficacy .

Other Biological Activities

In addition to its anticancer properties, the compound may have implications in other pathological conditions related to abnormal angiogenesis:

- Anti-Angiogenic Effects : The inhibition of VEGFR signaling suggests potential applications in treating diseases characterized by pathological angiogenesis such as diabetic retinopathy and rheumatoid arthritis .

Case Studies and Experimental Data

A series of experiments have been conducted to elucidate the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Significant inhibition of cell proliferation |

| Study B | Colon Cancer | 20 | Moderate inhibition observed |

| Study C | Lung Cancer | 10 | High sensitivity noted |

These findings illustrate the compound's varying degrees of effectiveness across different cancer types.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Its derivatives are also being explored for enhanced biological activity or reduced toxicity. Current methodologies include:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one?

Q. How can contradictions in NMR data between studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallographic packing. For example, deuterated solvents like CDCl₃ may shift proton signals slightly compared to DMSO-d6. To resolve conflicts:

Cross-validate with X-ray crystallography (e.g., using SHELXL for structure refinement) .

Replicate experiments under identical conditions (solvent, temperature, concentration).

Use heteronuclear correlation spectroscopy (HMBC/HSQC) to assign ambiguous signals .

Q. What is the role of fluorine substituents in modulating the compound’s reactivity?

Q. How can computational modeling predict regioselectivity in derivative synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, Fukui indices () highlight nucleophilic regions on the aromatic ring, while Natural Population Analysis (NPA) quantifies charge distribution. In silico screening of reaction pathways (e.g., using Gaussian or ORCA) can prioritize synthetic routes with lower activation energies .

Q. What strategies mitigate hazardous byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or HPLC to detect toxic intermediates (e.g., nitroso derivatives).

- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce waste .

- Safety Protocols : Follow GHS/CLP guidelines (e.g., P261: avoid inhalation of vapors) and conduct toxicity assays for novel intermediates .

Properties

IUPAC Name |

1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSDDZTPXZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558217 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121247-16-3 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.